molecular formula C45H41N B13647654 N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine

N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine

Cat. No.: B13647654
M. Wt: 595.8 g/mol
InChI Key: WFMXFQUHRVRKRE-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine: is a complex organic compound known for its unique structural properties It is characterized by the presence of biphenyl and spirobi[fluoren] moieties, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and spirobi[fluoren] intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, ligands, and base solutions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and solvents like dichloromethane or tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials for organic electronics, such as OLEDs and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. In biological systems, it may interact with proteins and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Uniqueness: N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine stands out due to its unique combination of biphenyl and spirobi[fluoren] moieties, which provide enhanced stability and reactivity. This makes it particularly suitable for applications in advanced organic electronic devices.

Properties

Molecular Formula

C45H41N

Molecular Weight

595.8 g/mol

IUPAC Name

2',7'-ditert-butyl-N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-2-amine

InChI

InChI=1S/C45H41N/c1-43(2,3)30-20-23-35-36-24-21-31(44(4,5)6)27-40(36)45(39(35)26-30)38-18-12-10-17-34(38)37-25-22-32(28-41(37)45)46-42-19-13-11-16-33(42)29-14-8-7-9-15-29/h7-28,46H,1-6H3

InChI Key

WFMXFQUHRVRKRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)NC7=CC=CC=C7C8=CC=CC=C8)C=C(C=C3)C(C)(C)C

Origin of Product

United States

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